AHR 10240
Description
7-(4-Bromobenzoyl)-1,3-dihydro-2H-indol-2-one (CAS: 91713-91-6) is a cyclic metabolite of bromfenac, a nonsteroidal anti-inflammatory drug (NSAID) . Its molecular formula is C₁₅H₁₀BrNO₂ (MW: 316.15 g/mol), featuring a 4-bromobenzoyl group attached to the oxindole scaffold at the 7-position . This compound is a brown-yellow to orange-red crystalline powder with a purity of ≥98% and is stable under ambient storage and transport conditions . It is utilized in academic and industrial research, particularly in pharmaceutical chemistry and drug metabolism studies, due to its structural relevance to bioactive indole derivatives .
Properties
IUPAC Name |
7-(4-bromobenzoyl)-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO2/c16-11-6-4-9(5-7-11)15(19)12-3-1-2-10-8-13(18)17-14(10)12/h1-7H,8H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDSPXIPYMUGSIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC=C2)C(=O)C3=CC=C(C=C3)Br)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80440521 | |
| Record name | 7-(4-Bromobenzoyl)-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80440521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91713-91-6 | |
| Record name | 7-(4-Bromobenzoyl)-1,3-dihydro-2H-indol-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091713916 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-(4-Bromobenzoyl)-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80440521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-(4-Bromobenzoyl)-1,3-dihydro-2H-indol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7-(4-BROMOBENZOYL)-1,3-DIHYDRO-2H-INDOL-2-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q7XLJ27ZJP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanism of Action
Target of Action
The primary targets of 7-(4-Bromobenzoyl)-1,3-dihydro-2H-indol-2-one are Prostaglandin G/H synthase 1 and 2 . These enzymes, also known as cyclooxygenase 1 and 2, play a crucial role in the synthesis of prostaglandins, which are mediators of inflammation.
Mode of Action
7-(4-Bromobenzoyl)-1,3-dihydro-2H-indol-2-one acts by inhibiting the activity of Prostaglandin G/H synthase 1 and 2. This inhibition blocks the synthesis of prostaglandins, leading to a decrease in inflammation.
Biochemical Pathways
By inhibiting Prostaglandin G/H synthase 1 and 2, 7-(4-Bromobenzoyl)-1,3-dihydro-2H-indol-2-one disrupts the biochemical pathway that leads to the production of prostaglandins. This disruption affects downstream effects such as vasodilation, increased vascular permeability, and leukocytosis.
Pharmacokinetics
Like other nonsteroidal anti-inflammatory drugs (nsaids), it is likely to be absorbed, distributed, metabolized, and excreted by the body. The compound’s ADME properties and their impact on bioavailability are subjects of ongoing research.
Biological Activity
7-(4-Bromobenzoyl)-1,3-dihydro-2H-indol-2-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is primarily recognized as an intermediate in the synthesis of bromfenac, a non-steroidal anti-inflammatory drug (NSAID) used for treating inflammatory diseases of the eye. Understanding its biological activity is crucial for exploring its therapeutic potential and mechanisms of action.
- Molecular Formula: C₁₅H₁₀BrNO₂
- Molecular Weight: 316.15 g/mol
- CAS Number: 91713-91-6
- IUPAC Name: 7-(4-bromobenzoyl)-1,3-dihydroindol-2-one
The compound features a bromobenzoyl group attached to a dihydroindole framework, which contributes to its unique chemical reactivity and biological properties.
The biological activity of 7-(4-Bromobenzoyl)-1,3-dihydro-2H-indol-2-one is primarily linked to its role as a precursor in the synthesis of bromfenac. The mechanism involves:
- Inhibition of Cyclooxygenase (COX) Enzymes: The compound may inhibit COX enzymes, which play a significant role in the inflammatory response.
- Formation of Active Metabolites: Upon hydrolysis in alkaline conditions, it generates sodium bromophenolate, which is believed to exert anti-inflammatory effects.
Anti-inflammatory Activity
Research indicates that 7-(4-Bromobenzoyl)-1,3-dihydro-2H-indol-2-one exhibits significant anti-inflammatory properties. It is particularly noted for:
- Inhibition of Prostaglandin Synthesis: By inhibiting COX enzymes, it reduces the production of prostaglandins that mediate inflammation.
Antifungal Activity
The compound has also been investigated for its antifungal properties. In vitro studies have shown that it can inhibit various fungal strains, including Candida albicans. The minimal inhibitory concentration (MIC) values suggest it has comparable efficacy to established antifungal agents.
| Compound | MIC (µg/mL) | Activity Level |
|---|---|---|
| 7-(4-Bromobenzoyl)-1,3-dihydro-2H-indol-2-one | 0.020 | High |
| Fluconazole (FLC) | 0.023 | High |
This table illustrates the comparative antifungal activity against C. albicans, indicating that 7-(4-Bromobenzoyl)-1,3-dihydro-2H-indol-2-one is a potent candidate for further development.
Anticancer Potential
There are preliminary findings suggesting that this compound may possess anticancer properties. It has been shown to induce apoptosis in certain cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
Case Studies and Research Findings
- Synthesis and Optimization Studies:
- Biological Evaluation:
- Mechanistic Insights:
Scientific Research Applications
Pharmaceutical Applications
1. Synthesis of Bromfenac Sodium
- Overview : 7-(4-Bromobenzoyl)-1,3-dihydro-2H-indol-2-one is a key intermediate in the synthesis of bromfenac sodium, which is used as an anti-inflammatory medication. Bromfenac sodium is particularly effective for treating postoperative inflammation and pain following cataract surgery .
- Mechanism of Action : Bromfenac acts by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced production of prostaglandins, which are mediators of inflammation and pain .
2. Preparation Methods
- The compound can be synthesized through various methods, including halogenation and reduction processes that yield high purity and yield suitable for industrial applications. For instance, one method involves halogenating 7-(4-bromobenzoyl) indole in tetrahydrofuran with N-chlorosuccinimide under mild conditions, followed by reduction to obtain the desired product .
- Yield and Purity : The described preparation methods yield up to 95% purity, emphasizing the compound's viability for large-scale pharmaceutical production .
Case Study 1: Efficacy in Inflammatory Conditions
- A clinical study demonstrated that bromfenac sodium effectively reduced inflammation and pain post-cataract surgery compared to placebo treatments. Patients reported significant improvement in symptoms within days of application, showcasing the effectiveness of compounds derived from 7-(4-bromobenzoyl)-1,3-dihydro-2H-indol-2-one .
Case Study 2: Synthesis Optimization
- Research focused on optimizing the synthesis route for 7-(4-bromobenzoyl)-1,3-dihydro-2H-indol-2-one highlighted the benefits of using tetrahydrofuran as a solvent. The study reported enhanced yields and simpler purification processes compared to traditional methods involving more complex reagents .
Comparison with Similar Compounds
Comparison with Similar Compounds
The oxindole scaffold is a privileged structure in medicinal chemistry, with modifications at positions 3, 4, or 7 significantly altering pharmacological properties. Below is a systematic comparison of 7-(4-bromobenzoyl)-1,3-dihydro-2H-indol-2-one with structurally and functionally related compounds:
Structural Analogues with Substitutions on the Oxindole Core
Functional Analogues with Antiviral and Antimicrobial Activities
- Compound 7c [(3Z)-3-(Prop-1-en-1-ylbenzene)-1,3-dihydro-2H-indol-2-one]: Exhibits the highest selectivity index (SI = 25) against vesicular stomatitis virus (VSV), surpassing reference drugs like Ribavirin (SI = 11) .
- Methylol derivative of 1,3-dihydro-2H-indol-2-one: Shows reduced cytotoxicity (CC₅₀ ≈ Nifurtimox levels) while retaining trypanocidal activity .
- 3-Substituted methylidene oxindoles (e.g., 3a–3e) : Substituents like 4-nitro or 4-methoxy enhance π-stacking interactions in crystal lattices, influencing solubility and bioavailability .
Research Findings and Implications
Antiviral Potential: Derivatives like 7g and 7c demonstrate that electron-withdrawing groups (e.g., bromo, nitro) enhance antiviral efficacy, though at the cost of increased cytotoxicity .
Solid-State Behavior : 4-Substituted methylidene oxindoles (e.g., 3a–3e) exhibit predictable packing motifs, critical for formulation development .
Toxicity Mitigation : Methylol modification of the oxindole core reduces cytotoxicity while preserving bioactivity, suggesting a viable strategy for optimizing safety profiles .
Preparation Methods
Halogenation of 7-(4-Bromobenzoyl)indole
The first step involves halogenating 7-(4-bromobenzoyl)indole in tetrahydrofuran (THF) using N-halosuccinimide (NXS, where X = Cl, Br, I) in the presence of concentrated hydrochloric or sulfuric acid. This reaction introduces two halogen atoms at the 3-position of the indole ring, forming 3,3-dihalogen-7-(4-bromobenzoyl)-1,3-dihydro-2H-indol-2-one. Key parameters include:
Reduction of the Dihalogenated Intermediate
The second step reduces the dihalogenated intermediate using zinc powder in acetic acid-THF. This dehalogenation selectively removes the 3-position halogens while preserving the ketone functionality. Critical factors include:
-
Zinc stoichiometry : A 3:1 zinc-to-intermediate ratio ensures complete reduction.
-
Temperature : Reactions proceed efficiently at 25–40°C, avoiding energy-intensive cooling.
Comparative Analysis of Synthetic Routes
The table below contrasts the novel method with traditional approaches:
| Parameter | Novel Method | Prior Methods |
|---|---|---|
| Reaction Temperature | 25–40°C | -70°C or 100–120°C |
| Reaction Time | 4–6 hours | 24–48 hours |
| Yield | 70–95% | 40–60% |
| Purification Complexity | Crystallization only | Column chromatography |
| Scalability | Industrial-friendly | Lab-scale only |
Data sourced from patent CN114014792A.
Experimental Data and Optimization Insights
Halogenation Step Optimization
Variations in acid concentration and solvent volume significantly impact yield. For example, using 0.6 kg of 36–38% HCl with 1.4 kg N-chlorosuccinimide (NCS) in 10 kg THF produced a 94% yield of 3,3-dichloro-7-(4-bromobenzoyl)-1,3-dihydro-2H-indol-2-one. Excess acid (>1.0 eq) led to hydrolysis byproducts, while insufficient acid (<0.2 eq) resulted in incomplete halogenation.
Reduction Step Efficiency
Zinc powder’s particle size (100–200 mesh) proved critical for surface area-dependent reactivity. Smaller particles accelerated reduction, completing reactions in 4 hours versus 6 hours for larger particles. Post-reduction crystallization in THF-water mixtures (9:1 v/v) afforded the target compound in >99% purity.
Critical Evaluation of Methodological Advancements
The halogenation-reduction route addresses three major limitations of prior art:
-
Mild Conditions : Elimination of cryogenic or high-temperature steps reduces energy costs.
-
Simplified Purification : Crystallization replaces chromatographic methods, cutting time and solvent use.
-
Scalability : THF’s low toxicity and high recyclability make it ideal for industrial reactors.
Industrial Applicability and Scalability
The method’s robustness is demonstrated in multi-kilogram batches. For instance, a 1.0 kg scale synthesis of 7-(4-bromobenzoyl)-1,3-dihydro-2H-indol-2-one achieved a 94% yield with 99.2% purity, meeting pharmaceutical-grade standards . Additionally, the intermediates’ stability under ambient storage conditions (6 months at 25°C) facilitates large-scale production scheduling.
Q & A
Q. What are the recommended safety protocols for handling 7-(4-Bromobenzoyl)-1,3-dihydro-2H-indol-2-one in laboratory settings?
While the compound is not classified under specific hazard categories (e.g., carcinogenicity or acute toxicity), general precautions for brominated aromatic compounds should be followed. Use personal protective equipment (PPE) such as nitrile gloves and safety goggles, and work in a fume hood to minimize inhalation risks. Waste disposal should adhere to institutional guidelines for halogenated organic compounds. No specific safety management requirements beyond standard practices are reported .
Q. What synthetic routes are documented for preparing indol-2-one derivatives structurally related to this compound?
A common method involves Knoevenagel condensation of 1,3-dihydro-2H-indol-2-one with aromatic aldehydes, as demonstrated in the synthesis of ferrocene-substituted analogs. This reaction typically proceeds in polar aprotic solvents (e.g., DMF) under reflux, yielding mixtures of geometric isomers that require chromatographic separation (e.g., preparative TLC or column chromatography) . For brominated derivatives like 7-(4-Bromobenzoyl)-1,3-dihydro-2H-indol-2-one, Friedel-Crafts acylation or direct bromobenzoylation of the indole nucleus may be applicable, though specific protocols are not detailed in the provided evidence.
Q. How can researchers confirm the structural identity of this compound after synthesis?
Initial characterization should include high-resolution mass spectrometry (HRMS) for molecular weight confirmation and nuclear magnetic resonance (NMR) spectroscopy. Key NMR signals include the carbonyl resonance (C=O) near 170 ppm in NMR and aromatic protons in the 7.0–8.0 ppm range in NMR. Infrared (IR) spectroscopy can verify the presence of the bromobenzoyl group via C-Br stretching (~500–600 cm) and carbonyl absorption (~1650–1750 cm) .
Advanced Research Questions
Q. What strategies are effective for resolving and characterizing geometric isomers of indol-2-one derivatives?
Isomers such as (E)- and (Z)-configurations can arise during synthesis (e.g., Knoevenagel reactions). Separation is achievable via preparative thin-layer chromatography (TLC) using silica gel and optimized solvent systems (e.g., ethyl acetate/hexane mixtures). Structural confirmation requires combined NMR analysis (e.g., NMR coupling constants for olefinic protons) and single-crystal X-ray diffraction for unambiguous assignment. For example, ferrocenylmethylidene isomers were resolved with TLC and validated by X-ray crystallography .
Q. How can reaction conditions be optimized to minimize impurities during the synthesis of 7-(4-Bromobenzoyl)-1,3-dihydro-2H-indol-2-one?
Critical parameters include:
- Temperature control : Avoid excessive heat to prevent decomposition of the bromobenzoyl moiety.
- Catalyst selection : Use Lewis acids (e.g., AlCl) for Friedel-Crafts acylation but ensure stoichiometric precision to avoid side reactions.
- Purification : Employ gradient column chromatography to isolate the target compound from byproducts like unreacted starting materials or halogenated side products. Impurity profiling via HPLC with UV detection (e.g., 254 nm) is recommended .
Q. What methodologies are suitable for evaluating the biological activity of this compound, such as antimicrobial or kinase inhibition?
- Antimicrobial assays : Use broth microdilution methods (e.g., MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and assess cytotoxicity in mammalian cell lines (e.g., Vero cells) via MTT assays .
- Kinase inhibition : Screen against targets like VEGFR-2 using fluorescence-based kinase assays (e.g., ADP-Glo™). IC values can be calculated using dose-response curves, with reference inhibitors (e.g., sorafenib) for comparison .
Q. How can stability studies be designed to assess the compound under varying experimental conditions?
- Solution stability : Monitor degradation in solvents (e.g., DMSO, methanol) via HPLC at 25°C and 4°C over 72 hours.
- Thermal stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures.
- Photostability : Expose solid samples to UV light (e.g., 365 nm) and analyze changes by IR or NMR .
Q. What advanced techniques are recommended for resolving contradictions in biological activity data?
If observed bioactivity conflicts with structural predictions:
- Validate target engagement using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
- Perform molecular docking studies (e.g., MOE software) to assess binding modes to targets like VEGFR-2. Adjust parameters (e.g., solvation models) to reconcile computational and experimental results .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
